molecular formula C10H9BrN2O2 B2852038 6-(2-Bromophenyl)-1,3-diazinane-2,4-dione CAS No. 1506947-20-1

6-(2-Bromophenyl)-1,3-diazinane-2,4-dione

Cat. No.: B2852038
CAS No.: 1506947-20-1
M. Wt: 269.098
InChI Key: KAIJLYNMRQRRNU-UHFFFAOYSA-N
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Description

The compound “6-(2-Bromophenyl)-1,3-diazinane-2,4-dione” is a complex organic molecule. It likely contains a diazinane ring, which is a six-membered ring with two nitrogen atoms, and a 2-bromophenyl group, which is a phenyl ring with a bromine atom attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving organometallic reagents and boranes . Another approach could involve the addition of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve processes like protodeboronation and bromination .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, 2-Bromo-2-methylpropane has a melting point of 96.5-100.5 °C and is slightly soluble in chloroform and methanol .

Scientific Research Applications

Synthesis and Structural Characterization

Research on 6-(2-Bromophenyl)-1,3-diazinane-2,4-dione and related compounds has led to advancements in synthesis and structural characterization techniques. Studies have explored the synthesis, structural characterization, and optical nonlinear properties of azo-β-diketones, showcasing their high nonlinear refractive indexes and potential as optical limiters. These findings highlight the compound's significance in materials science and optical applications (Dhumad et al., 2021).

Polymerization Catalysts

Research into the polymerization properties of related compounds has uncovered their use as catalysts in olefin polymerization, suggesting potential industrial applications in the creation of polymers with specific characteristics (Schmid et al., 2001).

Antimicrobial and Antifungal Applications

Compounds containing the 1,3-diazinane-2,4-dione moiety have been investigated for their antimicrobial and antifungal activities. For instance, novel 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety exhibited promising antimicrobial, antifungal, and anthelmintic activity, demonstrating the compound's relevance in developing new antimicrobial agents (Saingar et al., 2011).

Photochemical and Photophysical Properties

The study of related compounds' photochemical and photophysical properties has revealed their potential in photoluminescent applications. Research on conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units has shown strong photoluminescence, suggesting applications in electronic devices and materials science (Beyerlein & Tieke, 2000).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with various biological targets. For example, some compounds show promising antimicrobial activity and anticancer activity .

Safety and Hazards

Safety data sheets for similar compounds suggest that they can be harmful if swallowed and may cause skin and eye irritation .

Future Directions

Research into similar compounds is ongoing, with recent advances in the synthesis of borinic acid derivatives and the development of new synthesis methods .

Properties

IUPAC Name

6-(2-bromophenyl)-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIJLYNMRQRRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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